molecular formula C14H13N B1224771 4-Aminostilbene CAS No. 834-24-2

4-Aminostilbene

Cat. No.: B1224771
CAS No.: 834-24-2
M. Wt: 195.26 g/mol
InChI Key: VFPLSXYJYAKZCT-VOTSOKGWSA-N
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Description

4-Aminostilbene: is an organic compound belonging to the stilbene family, characterized by the presence of an amino group attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and this compound specifically has an amino group at the para position of one of the phenyl rings. This compound is known for its fluorescent properties and has been studied for various applications in material science, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminostilbene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, where 4-nitrostilbene is reduced using catalytic hydrogenation. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Aminostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols.

Major Products:

Mechanism of Action

4-Aminostilbene can be compared with other stilbene derivatives such as:

Uniqueness: this compound is unique due to its amino group, which allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic applications. Its fluorescent properties also make it valuable for imaging and analytical techniques.

Comparison with Similar Compounds

  • Resveratrol
  • Pterostilbene
  • Combretastatin A-4

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPLSXYJYAKZCT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032168
Record name trans-4-Aminostilbene
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Molecular Weight

195.26 g/mol
Source PubChem
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CAS No.

4309-66-4, 834-24-2
Record name trans-4-Aminostilbene
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Record name 4-Aminostilbene
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Record name 4-Stilbenamine, (E)-
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Synthesis routes and methods

Procedure details

In a 200-ml autoclave were placed 18.6 grams (0.06 mole) of anhydrous sodium p-styrylbenzene sulfonate, 5.2 grams (0.13 mole) of sodium amide and 50 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 120° C for 6 hours. The reaction pressure in the autoclave was 90 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 4-aminostilbene. The recrystallization thereof from ethanol gave 11.9 grams of 4-aminostilbene having a melting point of 151° to 152° C. Yield was 88.5%.
Name
sodium p-styrylbenzene sulfonate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
88.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Aminostilbene?

A1: The molecular formula of this compound is C14H13N, and its molecular weight is 195.26 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?

A: Researchers utilize various spectroscopic techniques, including Fourier-transform Infrared (FTIR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to identify and characterize this compound derivatives. [] These techniques provide valuable information about the compound's structure, functional groups, and electronic properties.

Q3: How does the structure of this compound relate to its biological activity?

A: Studies suggest that the position of the amino group on the stilbene molecule is crucial for activity. The para isomer (p -isomer) of 4-dimethylaminostilbene exhibits significantly higher activity than the ortho (o -isomer), while the meta (m -isomer) shows no activity. [] Additionally, modifications to the ethylene bridge, such as substitution, reduction, or extension, significantly diminish the growth-inhibitory effect. []

Q4: What is the "amino conjugation effect" observed in some this compound derivatives?

A: Introducing N-phenyl substituents to this compound leads to a phenomenon termed the "amino conjugation effect." [] This effect results in a more planar ground-state geometry around the nitrogen atom, red-shifted absorption and fluorescence spectra, and a less distorted excited state with enhanced charge-transfer character. [] Consequently, these derivatives exhibit reduced photoisomerization and increased fluorescence quantum yields compared to unconstrained monosubstituted trans-stilbenes. []

Q5: Does this compound exhibit carcinogenic properties?

A: Studies show that this compound, 4-acetamidostilbene, 4-dimethylaminostilbene, and 4-diethylaminostilbene exhibit carcinogenic properties in rats, inducing various tumor types. [] Interestingly, the carcinogenic effect of these compounds appears to be linked to haemolymphatic changes. []

Q6: How does the carcinogenic potential of this compound derivatives compare to 2-Acetylaminofluorene?

A: The types and distribution of tumors induced by certain aminostilbenes in rats suggest similarities in the carcinogenic mechanisms of these compounds and 2-Acetylaminofluorene. []

Q7: Is there a relationship between the binding affinity of this compound derivatives to the Ah receptor and their tumor-promoting properties?

A: While a direct correlation is not fully established, in vitro studies demonstrate that some this compound derivatives can bind to the rat hepatic cytosolic aromatic hydrocarbon (Ah) receptor, which is associated with tumor promotion. [] This binding affinity appears to correlate with the induction of EROD activity, suggesting a potential receptor-mediated mechanism. []

Q8: What are the major metabolic pathways of this compound in rats?

A: In rats, this compound is metabolized via N-hydroxylation, leading to the formation of N-hydroxy-4-acetylaminostilbene (N-hydroxy-AAS). [] This metabolite is further processed through various pathways, including the formation of 3-hydroxy-4-acetylaminostilbene (3-hydroxy-AAS) and other metabolites. []

Q9: Which metabolite of this compound is considered a proximate carcinogen?

A: Studies suggest that N-hydroxy-4-acetylaminostilbene (N-hydroxy-AAS), a metabolite of this compound, exhibits more potent carcinogenic activity compared to the parent compound, indicating its role as a proximate carcinogen. []

Q10: How do the tissue concentrations of reactive this compound metabolites correlate with toxicity and carcinogenicity?

A: Interestingly, research indicates that target tissues for this compound-induced toxicity and carcinogenicity do not necessarily exhibit the highest concentrations of reactive metabolites. [] This observation suggests that factors beyond simple exposure levels contribute to the specific organotropism of these compounds.

Q11: What are some potential applications of this compound derivatives beyond their biological activity?

A: this compound derivatives, particularly those with extended conjugated systems, show promise as antioxidant agents. [] Notably, some synthesized azo dyes incorporating this compound demonstrate greater antioxidant activity than commonly used compounds like butylated hydroxytoluene (BHT). []

Q12: How do this compound derivatives perform as optical materials?

A: this compound displays interesting optical properties, including second harmonic generation (SHG) and the linear electro-optical effect. [] Single crystals of this compound have been successfully grown and their nonlinear optical and electro-optical coefficients measured, highlighting their potential in nonlinear frequency conversion applications. [, ]

Q13: Are there any applications of this compound derivatives in fluorescence-based technologies?

A: Yes, this compound derivatives have been explored as fluorescent probes and in the development of fluorescent brighteners. For example, 4-benzamido-4'-aminostilbene-2-2'-disulfonic acid (BADS) has been utilized to probe anion transport sites in epithelial membranes due to its enhanced fluorescence upon binding to hydrophobic regions. []

Q14: How does the fluorescence of this compound change with N-methyl and N-phenyl substitutions?

A: Research shows that N-methyl and N-phenyl substitutions influence the fluorescence vibronic structures of this compound and its derivatives. [] These substituents reduce the displacement in the equilibrium configuration between the ground and excited states, leading to changes in the intensity ratios of specific vibronic bands. []

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